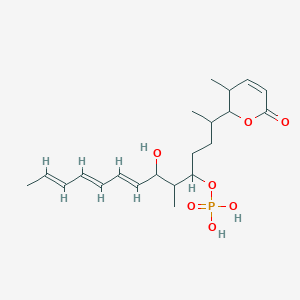
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT)
Description
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) is a complex organic compound that features multiple functional groups, including hydroxyl, methyl, and phosphate groups
Propriétés
IUPAC Name |
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNIEWMPIULRS-SUTYWZMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156856-30-3 | |
| Record name | Cytostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156856303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyran ring through cyclization reactions.
- Introduction of the hydroxyl and methyl groups via selective functionalization.
- Phosphorylation to introduce the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of phosphorylation on cellular processes, as well as the role of hydroxyl and methyl groups in biochemical pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals that target specific molecular pathways, leveraging the compound’s unique functional groups.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phosphate groups play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] phosphate
- [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] sulfate
Uniqueness
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


